molecular formula C20H17BrN2O3 B14084276 4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 100627-92-7

4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B14084276
CAS No.: 100627-92-7
M. Wt: 413.3 g/mol
InChI Key: AQYPRORZGDPFKC-UHFFFAOYSA-M
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Description

Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is a chemical compound with a complex structure that includes a pyridinium ring, a nitrophenyl group, and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate nitrophenyl and phenylethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the use of hydrobromic acid or other bromide salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion also influences its reactivity and solubility compared to other halide derivatives .

Properties

CAS No.

100627-92-7

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide

InChI

InChI=1S/C20H17N2O3.BrH/c23-20(18-4-2-1-3-5-18)15-21-12-10-17(11-13-21)14-16-6-8-19(9-7-16)22(24)25;/h1-13H,14-15H2;1H/q+1;/p-1

InChI Key

AQYPRORZGDPFKC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)CC3=CC=C(C=C3)[N+](=O)[O-].[Br-]

Origin of Product

United States

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